5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[4-(4-fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c22-16-5-1-14(2-6-16)19-25-18(13-24)21(29-19)27-11-9-26(10-12-27)20(28)15-3-7-17(23)8-4-15/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXFZDZYTKWIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=C(C=C3)F)C#N)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The compound is characterized by the following structural formula:
- Molecular Formula : C27H23F2N5O3S
- Molecular Weight : 507.56 g/mol
Antimicrobial Activity
Studies have shown that oxazole derivatives exhibit promising antibacterial properties. For instance, a review highlighted that oxazole-based compounds demonstrate significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | Bacterial Strain | Activity (MIC µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 20 |
| This compound | Pseudomonas aeruginosa | TBD |
The specific activity of this compound against these strains requires further empirical investigation to determine its Minimum Inhibitory Concentration (MIC) values.
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research has indicated that similar piperazine derivatives can inhibit cancer cell proliferation. For example, derivatives containing the piperazine moiety have shown cytotoxic effects against various cancer cell lines, including breast and colorectal cancers .
Case Study: Piperazine Derivatives in Cancer Treatment
A study evaluated several piperazine derivatives for their cytotoxicity against human cancer cell lines. The results indicated that modifications to the piperazine structure significantly influenced their potency:
- Compound X : IC50 = 12 µM against breast cancer cells
- Compound Y : IC50 = 25 µM against colorectal cancer cells
These findings suggest that the incorporation of fluorinated benzoyl groups may enhance the anticancer activity of the base piperazine structure.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Specifically, it has been noted for its potential as a competitive inhibitor of tyrosinase, an enzyme involved in melanin synthesis. A recent study demonstrated that derivatives of 4-fluorobenzylpiperazine exhibited significant inhibition of tyrosinase activity without cytotoxic effects on normal cells .
Table 2: Enzyme Inhibition Potency
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound A | Tyrosinase | 15 |
| This compound | Tyrosinase | TBD |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Variations
The compound’s analogs differ primarily in:
Substituent positions on the benzoyl or phenyl groups.
Heterocyclic cores (e.g., oxazole vs. pyrazole).
Piperazine modifications (e.g., substituents, ring size).
Table 1: Structural and Physicochemical Comparisons
Functional Implications of Structural Differences
- Piperazine vs. Piperidine : Replacement of piperazine with 4-methylpiperidine (CAS 301194-43-4) removes the benzoyl group, reducing molecular weight and polarity, which could influence blood-brain barrier permeability .
- Ethenyl Linker : The ethenyl group in CAS 941010-23-7 introduces rigidity and extended conjugation, possibly enhancing UV absorption or π-π stacking interactions .
- Sulfonyl Substituents : Sulfonyl-piperidine derivatives (e.g., compounds in ) may improve solubility or act as hydrogen-bond acceptors, critical for enzyme inhibition.
Derivatives with Enhanced Bioactivity
- Compounds like 5-amino-1-{2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile () demonstrate the incorporation of thioether and oxadiazole moieties, which are associated with antioxidant or antimicrobial activity .
Preparation Methods
Oxazole Core Formation via Bredereck Reaction
The oxazole ring is constructed using the Bredereck reaction , which combines α-haloketones with amides. For this compound, 4-fluorophenyl α-chloroketone reacts with cyanamide under reflux in acetonitrile to yield 5-chloro-2-(4-fluorophenyl)-1,3-oxazole-4-carbonitrile (Fig. 1A). Key parameters include:
- Temperature : 80–100°C
- Solvent : Polar aprotic solvents (e.g., acetonitrile)
- Yield : 60–70% after column chromatography.
The electron-withdrawing nitrile group at position 4 activates the oxazole ring for subsequent substitution at position 5.
Piperazinylation via Nucleophilic Aromatic Substitution
The chlorine atom at position 5 undergoes substitution with piperazine under reflux in toluene (Fig. 1B):
Notably, chlorobenzene is employed for less soluble piperazine derivatives, extending reaction times to 12–15 hours.
Acylation with 4-Fluorobenzoyl Chloride
The secondary amine of the piperazine moiety is acylated using 4-fluorobenzoyl chloride in dichloromethane (Fig. 1C):
- Base : Triethylamine (2.5 equivalents)
- Temperature : 0°C to room temperature
- Yield : 85–90% after recrystallization.
Green Chemistry Approaches
Microwave-Assisted Cyclization
Microwave irradiation reduces the oxazole formation time from 8 hours to 15 minutes (Fig. 2A):
Ionic Liquid-Mediated Acylation
Ionic liquids like [bmim][BF4] enhance reaction efficiency during benzoylation (Fig. 2B):
Industrial Production Optimization
Solvent and Catalyst Screening
| Step | Optimal Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| Oxazole formation | Acetonitrile | None | 70 |
| Piperazinylation | Toluene | None | 83 |
| Benzoylation | CH2Cl2 | Et3N | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
